N-butyl-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide
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Overview
Description
N-butyl-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide is a chemical compound that has recently gained attention in the field of scientific research. This compound is known for its unique structure, which includes a benzotriazinone moiety attached to a hexanamide chain. The presence of the benzotriazinone ring imparts specific chemical properties that make this compound valuable in various applications.
Mechanism of Action
Target of Action
The primary targets of N-butyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for memory and muscle control.
Mode of Action
N-butyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide interacts with AChE and BuChE, inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode . The compound interacts with both the catalytic site and peripheral anionic site of the AChE active site .
Pharmacokinetics
The compound’s potency against ache and buche suggests it may have good bioavailability .
Result of Action
The inhibition of AChE and BuChE by N-butyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide can lead to significant neuroprotective activity against H2O2-induced oxidative stress . It has low activity against β-secretase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide typically involves the reaction of 1,2,3-benzotriazin-4-one with a suitable hexanoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-butyl-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The benzotriazinone ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted benzotriazinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced amide derivatives.
Substitution: Substituted benzotriazinone derivatives.
Scientific Research Applications
N-butyl-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide has several applications in scientific research:
Chemistry: Used as a coupling reagent in peptide synthesis due to its ability to form stable amide bonds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and polymers due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide
- N-(4-methylphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide
- N-(4-chlorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide
Uniqueness
N-butyl-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide is unique due to its specific substitution pattern on the benzotriazinone ring and the presence of a butyl group on the hexanamide chain. This unique structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
N-butyl-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-2-3-12-18-16(22)11-5-4-8-13-21-17(23)14-9-6-7-10-15(14)19-20-21/h6-7,9-10H,2-5,8,11-13H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUGPSYGZFSVCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCCCCN1C(=O)C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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